2-(2,4-Dinitrophenyl)sulfanyl-1,3-Benzoxazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole is a useful research compound. Its molecular formula is C13H7N3O5S and its molecular weight is 317.28. The purity is usually 95%.

BenchChem offers high-quality 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetische organische Chemie

Benzoxazol, ein einfallsreiches und wichtiges Mitglied der Heteroarene, verbindet die synthetische organische Chemie mit den Bereichen Medizin, Pharmazie und Industrie . Es ist ein bicyclisches planares Molekül und das bevorzugte Molekül für Forscher, da es als Ausgangsstoff für verschiedene mechanistische Ansätze in der Wirkstoffforschung umfassend eingesetzt wurde .

Antibakterielle Aktivität

Das Benzoxazol-Motiv weist eine hohe Wahrscheinlichkeit für einen breiten Substratscope und eine Funktionalisierung auf, um verschiedene biologische Aktivitäten zu bieten. Eine dieser Aktivitäten ist die antimikrobielle Aktivität .

Antifungale Aktivität

Eine weitere biologische Aktivität von Benzoxazol-Derivaten ist die antifungale Aktivität . So wurde beispielsweise eine Reihe neuer Sulfonverbindungen synthetisiert, die 1,3,4-Oxadiazol-Einheiten enthielten und eine gute antifungale Aktivität gegen acht Arten von pflanzenpathogenen Pilzen zeigten .

Antikrebsaktivität

Benzoxazol-Derivate zeigen auch eine Antikrebsaktivität . Damit sind sie ein potenzieller Kandidat für die Krebsbehandlungsforschung.

Entzündungshemmende Wirkungen

Es wurde festgestellt, dass Benzoxazol-Derivate entzündungshemmende Wirkungen haben . Dies deutet auf ihren potenziellen Einsatz bei der Behandlung von Entzündungskrankheiten hin.

Industrielle Anwendungen

Neben ihren medizinischen und pharmazeutischen Anwendungen haben Benzoxazol-Derivate auch industrielle Anwendungen. Sie werden in der chemischen Industrie zur Synthese verschiedener Verbindungen verwendet .

Wirkmechanismus

Target of Action

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Mode of Action

Benzoxazole derivatives are known to interact with their targets, leading to changes that result in their biological activities .

Biochemical Pathways

Benzoxazole derivatives are known to affect various pathways, leading to their downstream effects .

Result of Action

Benzoxazole derivatives are known for their broad range of biological activities .

Action Environment

Such factors can significantly impact the action of benzoxazole derivatives .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole are not fully understood yet. Benzoxazole, a core structure in this compound, has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Cellular Effects

The cellular effects of 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole are currently unknown. Benzoxazole derivatives have shown a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, and more .

Molecular Mechanism

The molecular mechanism of action of 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole is not well-studied. Benzoxazole derivatives have been used in different mechanistic approaches in drug discovery .

Biologische Aktivität

2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole is a synthetic compound belonging to the benzoxazole family, notable for its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications in medicinal chemistry.

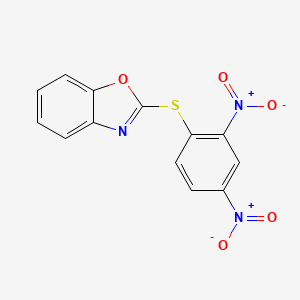

Chemical Structure and Properties

The compound is characterized by a benzoxazole ring substituted with a sulfanyl group and a 2,4-dinitrophenyl moiety. This unique structure contributes to its reactivity and biological activity. The presence of the sulfanyl group is particularly significant as it may enhance antioxidant properties, while the dinitrophenyl group can influence interactions with biological macromolecules.

Synthesis Methods

The synthesis of 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole typically involves several methodologies:

- Traditional Organic Synthesis : Involves the reaction of 2-aminophenol with various reagents under controlled conditions.

- Catalytic Methods : Utilization of nanocatalysts or metal catalysts to improve yield and efficiency.

- Green Chemistry Approaches : Emphasizing eco-friendly processes in the synthesis of benzoxazole derivatives.

Antioxidant Activity

Research indicates that compounds similar to 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole exhibit significant antioxidant properties. The sulfanyl group plays a crucial role in scavenging free radicals, which can mitigate oxidative stress in biological systems.

Antimicrobial Properties

In vitro assays have demonstrated that this compound possesses antimicrobial activity comparable to established drugs such as ofloxacin and fluconazole. Minimum inhibitory concentration (MIC) values indicate its potential effectiveness against various bacterial strains.

Antiproliferative Effects

Studies have shown that derivatives of benzoxazoles can exhibit antiproliferative activity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Case Study 1: Antioxidant Evaluation

A study conducted on benzoxazole derivatives assessed their antioxidant capacity using DPPH and ORAC assays. Results indicated that 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole showed superior radical scavenging activity compared to other tested compounds .

Case Study 2: Antimicrobial Testing

In a comparative study involving several benzoxazole derivatives, 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antimicrobial efficacy with MIC values lower than those of standard antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminobenzothiazole | Contains thiazole instead of oxazole | Exhibits different biological activities |

| 2-(4-Chlorophenyl)benzoxazole | Chlorine substituent instead of dinitro group | Enhanced lipophilicity |

| Benzothiazole | Lacks sulfanyl group | Different reactivity profile |

The unique combination of dinitrophenyl and sulfanyl functionalities in 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole significantly influences its biological activity compared to structurally similar compounds.

The biological activities of 2-(2,4-Dinitrophenyl)sulfanyl-1,3-benzoxazole can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in oxidative stress and inflammation.

- Receptor Binding : Potential interactions with cellular receptors could modulate signaling pathways related to cell proliferation and apoptosis.

Eigenschaften

IUPAC Name |

2-(2,4-dinitrophenyl)sulfanyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3O5S/c17-15(18)8-5-6-12(10(7-8)16(19)20)22-13-14-9-3-1-2-4-11(9)21-13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSFUCNKKOYZKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.